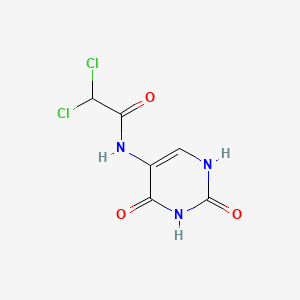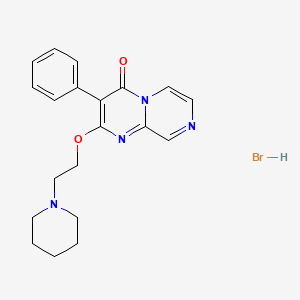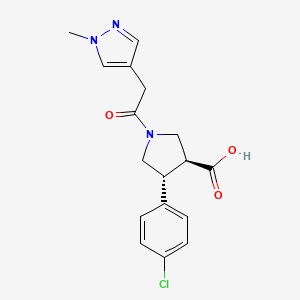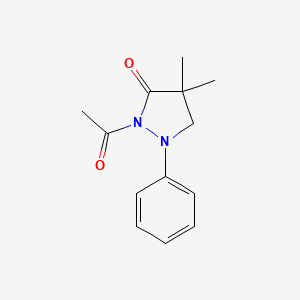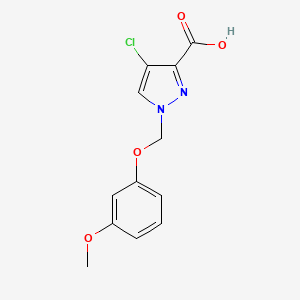
3-Fluoro-1-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-methylpiperidin-4-amine is a chemical compound with the molecular formula C6H13FN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpiperidin-4-amine typically involves the fluorination of a piperidine derivative. One common method involves the reaction of 1-methylpiperidin-4-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds[5][5].
Aplicaciones Científicas De Investigación
3-Fluoro-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the molecule can enhance its binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-1-methylpiperidine: Lacks the amine group, which can affect its reactivity and applications.
1-Methylpiperidin-4-amine: Lacks the fluorine atom, which can influence its binding affinity and biological activity.
4-Fluoropiperidine: Similar structure but lacks the methyl group, affecting its overall properties.
Uniqueness
3-Fluoro-1-methylpiperidin-4-amine is unique due to the presence of both the fluorine atom and the methyl group, which can enhance its chemical reactivity and binding affinity in biological systems. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H13FN2 |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
3-fluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3 |
Clave InChI |
FIWBAIBSPICWNU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C(C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


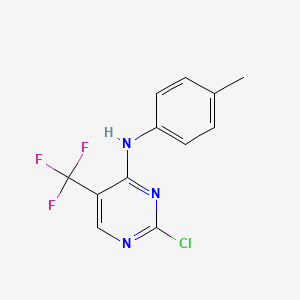
![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
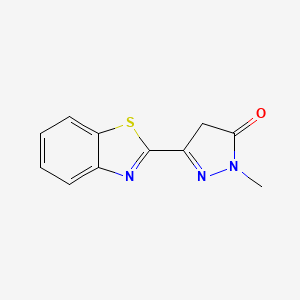

![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)


![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
